3-(2-Nitroprop-1-enyl)furan
CAS No.: 860003-90-3
Cat. No.: VC3104019
Molecular Formula: C7H7NO3
Molecular Weight: 153.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 860003-90-3 |
---|---|
Molecular Formula | C7H7NO3 |
Molecular Weight | 153.14 g/mol |
IUPAC Name | 3-(2-nitroprop-1-enyl)furan |
Standard InChI | InChI=1S/C7H7NO3/c1-6(8(9)10)4-7-2-3-11-5-7/h2-5H,1H3 |
Standard InChI Key | QBIBUTJSWOIVCP-UHFFFAOYSA-N |
SMILES | CC(=CC1=COC=C1)[N+](=O)[O-] |
Canonical SMILES | CC(=CC1=COC=C1)[N+](=O)[O-] |
Introduction
Structural Characteristics and Identification
3-(2-Nitroprop-1-enyl)furan, registered under CAS number 860003-90-3, is an organic compound characterized by a furan ring substituted with a nitroprop-1-enyl group at the 3-position . The compound's molecular formula is C₇H₇NO₃, with a molecular weight of 153.14 g/mol. This structure features the integration of three key components: a furan heterocycle, an alkenyl linker, and a nitro functional group.
Structural Identifiers and Properties
The unique structure of 3-(2-Nitroprop-1-enyl)furan contributes to its distinct chemical behavior and potential applications. The table below summarizes the key identification parameters for this compound:
Parameter | Value |
---|---|
CAS Number | 860003-90-3 |
Molecular Formula | C₇H₇NO₃ |
Molecular Weight | 153.14 g/mol |
Appearance | Yellow to amber-colored solid (predicted) |
Structure Type | Nitro-substituted heterocycle |
Structural Features | Furan ring, nitropropenyl substituent |
Isomeric Relationship and Positional Variants
3-(2-Nitroprop-1-enyl)furan belongs to a family of positional and geometric isomers that include 2-[(1E)-3-nitroprop-1-en-1-yl]furan and 2-[(1Z)-2-nitroprop-1-en-1-yl]furan. While these isomers share the same molecular formula, their differing substitution patterns and geometries result in distinctive chemical properties and reactivities.
Chemical Properties and Reactivity
The chemical behavior of 3-(2-Nitroprop-1-enyl)furan is largely determined by the interplay between its furan ring system and the nitro-containing side chain. This combination creates a molecule with intriguing reactivity profiles.
Electronic Properties
The presence of a nitro group (-NO₂) adjacent to the alkene creates an electron-withdrawing effect that influences the electron distribution across the molecule. This electronic configuration contributes to several key properties:
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Enhanced electrophilicity at the β-carbon of the nitropropenyl group
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Reduced electron density in the furan ring due to the electron-withdrawing effect of the nitro group
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Potential for conjugative interactions between the π-systems of the furan ring and the nitropropenyl substituent
Chemical Reactivity
The reactivity of 3-(2-Nitroprop-1-enyl)furan is characterized by several dominant pathways:
Nitro Group Transformations
The nitro group in 3-(2-Nitroprop-1-enyl)furan can undergo various transformations:
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Reduction to amino groups using reducing agents such as hydrogen with appropriate catalysts
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Nucleophilic substitution reactions, particularly when activated by adjacent unsaturation
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Participation in condensation reactions with appropriate nucleophiles
Furan Ring Reactivity
The furan ring component exhibits characteristic reactivity patterns:
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Susceptibility to electrophilic aromatic substitution, though moderated by the electron-withdrawing nitropropenyl substituent
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Potential for Diels-Alder reactions, leveraging the diene character of the furan ring
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Ring-opening reactions under strong acidic conditions
Biological Activity and Applications
Research on compounds structurally similar to 3-(2-Nitroprop-1-enyl)furan suggests potential biological activities and applications in various fields.
Microbial Type | Predicted Activity | Mechanism | Reference Comparison |
---|---|---|---|
Gram-positive bacteria | Moderate to high | Metabolic interference | Similar nitrofuran derivatives |
Gram-negative bacteria | Low to moderate | Cell wall penetration | Nitro-olefin compounds |
Fungi | Moderate | Enzyme inhibition | Furan-based antifungals |
Applications in Materials Science
Nitro-substituted furans have shown promise in materials science applications:
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As components in optoelectronic materials
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As reagents for the synthesis of polymers with specific properties
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As precursors for the development of functional materials with electronic applications
Spectroscopic Characteristics
The spectroscopic properties of 3-(2-Nitroprop-1-enyl)furan provide essential tools for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on structural analysis and comparison with similar compounds, the predicted ¹H NMR spectral features include:
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Furan ring protons (δ 6.5-7.5 ppm)
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Olefinic proton of the nitropropenyl group (δ 7.5-8.2 ppm)
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Methyl group protons (δ 2.2-2.5 ppm)
Infrared (IR) Spectroscopy
Characteristic IR absorption bands would be expected at:
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1510-1550 cm⁻¹ (asymmetric NO₂ stretching)
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1330-1370 cm⁻¹ (symmetric NO₂ stretching)
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1500-1600 cm⁻¹ (C=C stretching)
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1010-1080 cm⁻¹ (furan ring breathing)
Comparative Analysis with Structural Isomers
Understanding the relationship between 3-(2-Nitroprop-1-enyl)furan and its isomers provides valuable insights into structure-property relationships within this class of compounds.
Positional Isomerism Effects
The table below compares key properties of 3-(2-Nitroprop-1-enyl)furan with its positional isomers:
Property | 3-(2-Nitroprop-1-enyl)furan | 2-[(1E)-3-nitroprop-1-en-1-yl]furan | 2-[(1Z)-2-nitroprop-1-en-1-yl]furan |
---|---|---|---|
Substitution Position | 3-position on furan | 2-position on furan | 2-position on furan |
Nitro Group Position | At C2 of propenyl | At C3 of propenyl | At C2 of propenyl |
Electronic Distribution | Less conjugation with ring | Enhanced conjugation with ring | Enhanced conjugation with ring |
Predicted Reactivity | Moderate | Higher | Higher |
CAS Number | 860003-90-3 | 1195355-74-8 | 181211-42-7 |
Structure-Activity Relationships
The position of both the nitropropenyl substituent on the furan ring and the nitro group within the side chain significantly influences the compound's properties:
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Furan substitution position affects electron distribution and reactivity of the heterocyclic system
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Position of the nitro group influences the electrophilicity of the alkene and its potential for participating in various reactions
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Geometric isomerism (E/Z configuration) affects the spatial arrangement and potential for intramolecular interactions
Research Directions and Future Perspectives
Current literature suggests several promising directions for future research on 3-(2-Nitroprop-1-enyl)furan:
Synthetic Methodology Development
Opportunities exist for developing improved and more specific synthetic routes:
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Catalyst optimization for selective synthesis of specific isomers
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Green chemistry approaches to enhance sustainability
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One-pot multicomponent reactions for more efficient preparation
Expanded Applications Research
Further investigation into potential applications could include:
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Systematic screening for specific antimicrobial activities against resistant strains
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Exploration of potential anticancer properties suggested by similar nitro-heterocyclic compounds
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Investigation of catalytic applications in organic synthesis
Structure-Activity Relationship Studies
Comprehensive structure-activity relationship studies could provide valuable insights:
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Comparative analysis of biological activities across the isomer series
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Quantitative structure-activity relationship (QSAR) modeling to predict optimal substitution patterns
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Computational studies to understand electronic and structural properties
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